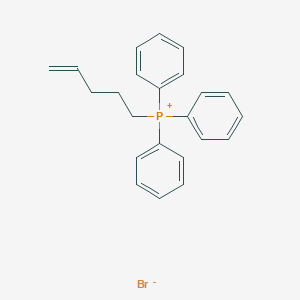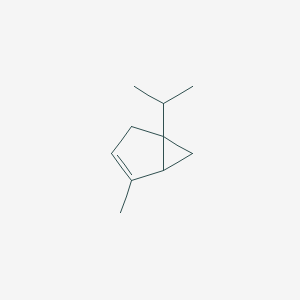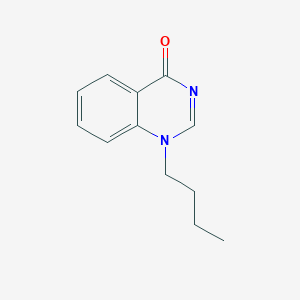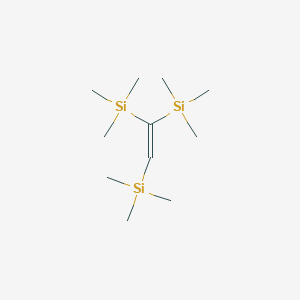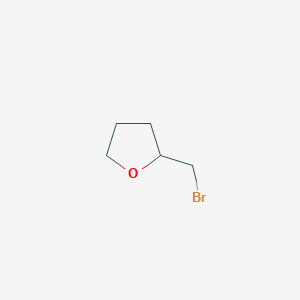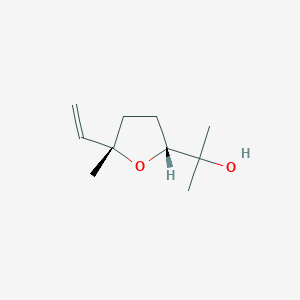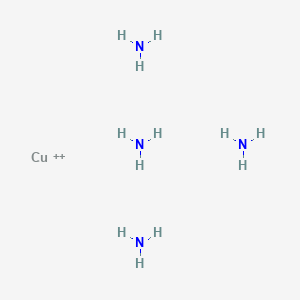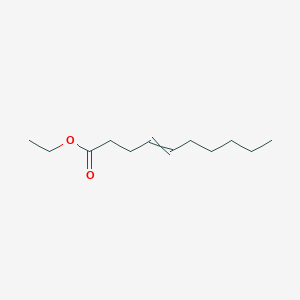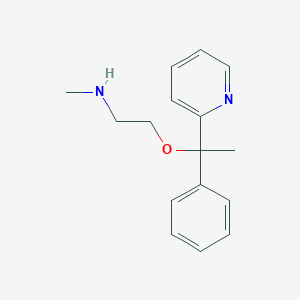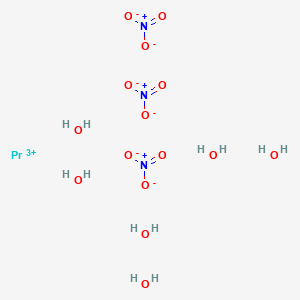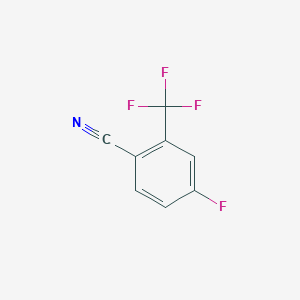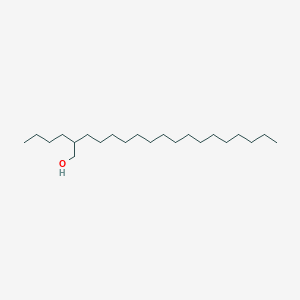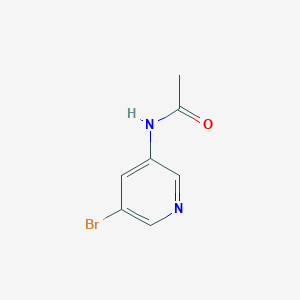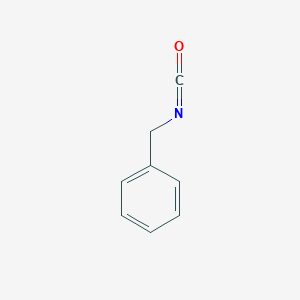
Miq compound
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miq compound is a compound with a complex polycyclic structure. It has shown promising pharmacological action on the central nervous system (CNS) and has been the subject of various scientific studies .
Preparation Methods
The synthesis of Miq compound involves several steps. One method includes the derivation from 6-Methylquinoline . The synthetic route typically involves the reduction of diazo compounds with tin (II) chloride and the reduction of acid amides with lithium aluminum hydride
Chemical Reactions Analysis
Miq compound undergoes various chemical reactions:
Oxidation: The methyl group at position 9 can be oxidized to a primary alcohol and further to a carboxylic acid.
N-oxidation: The basic nitrogen in the structure can undergo N-oxidation.
C-oxidation: The quinolizidine nucleus, particularly at position 7, can be oxidized.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are alcohols, carboxylic acids, and N-oxides .
Scientific Research Applications
Miq compound has several scientific research applications:
Mechanism of Action
The mechanism of action of Miq compound involves its interaction with the CNS. The compound undergoes metabolic pathways including C-oxidation, N-oxidation, and further oxidation of the quinolizidine nucleus . These metabolic processes likely contribute to its pharmacological effects, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to Miq compound include:
These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The uniqueness of this compound lies in its specific methylation and the resulting pharmacological effects on the CNS .
Properties
CAS No. |
16008-64-3 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-11-5-6-14-13(10-11)12-7-9-18-8-3-2-4-15(18)16(12)17-14/h5-6,10,15,17H,2-4,7-9H2,1H3 |
InChI Key |
ATMFHMOWWSSCOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
Synonyms |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine hydrochloride MIQ compound |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


